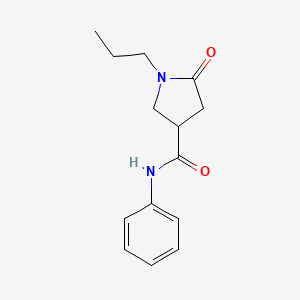![molecular formula C24H31N3O2 B6002549 1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6002549.png)
1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. MeOPP has been widely studied for its potential use as an antidepressant and anxiolytic agent.
作用机制
The exact mechanism of action of 1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed that this compound acts as a serotonin receptor agonist and a dopamine receptor antagonist. These actions may contribute to the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to affect several neurotransmitter systems, including the serotonin and dopamine systems. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity. These effects may contribute to the anxiolytic and antidepressant effects of this compound.
实验室实验的优点和局限性
1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anxiolytic and antidepressant effects in animal models. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, and there is limited information available on the pharmacokinetics and pharmacodynamics of this compound.
未来方向
There are several future directions for research on 1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in more detail. Additionally, it may be useful to investigate the potential use of this compound for other neurological disorders, such as schizophrenia and bipolar disorder. Finally, it may be useful to investigate the potential use of this compound in combination with other drugs for the treatment of anxiety and depression.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use as an antidepressant and anxiolytic agent. It can be synthesized using a variety of methods and has been shown to have anxiolytic and antidepressant effects in animal models. However, the exact mechanism of action is not fully understood, and there is limited information available on the pharmacokinetics and pharmacodynamics of this compound. Further research is needed to fully understand the potential uses and limitations of this compound.
合成方法
1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-methoxybenzoyl)piperidine with 4-(2-methylphenyl)piperazine in the presence of a base. Another method involves the reaction of 1-(3-methoxybenzoyl)piperidine with 4-(2-methylphenyl)piperazine in the presence of a palladium catalyst. These methods have been reported to yield this compound in good to excellent yields.
科学研究应用
1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been studied for its potential use as an antidepressant and anxiolytic agent. In one study, this compound was found to have anxiolytic effects in rats in the elevated plus maze test. Another study showed that this compound has antidepressant effects in mice in the forced swim test. These findings suggest that this compound may be a promising candidate for the treatment of anxiety and depression.
属性
IUPAC Name |
(3-methoxyphenyl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-19-7-3-4-11-23(19)26-15-13-25(14-16-26)21-9-6-12-27(18-21)24(28)20-8-5-10-22(17-20)29-2/h3-5,7-8,10-11,17,21H,6,9,12-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBFEEVAXJCWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002466.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6002473.png)
![N-(4-iodophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6002480.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B6002489.png)

![{3-benzyl-1-[3-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6002517.png)
![2-[2-(4-morpholinyl)ethyl]-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6002531.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B6002537.png)
![2-(4-chlorophenyl)-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B6002543.png)
![4-[2-(2-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6002557.png)
![N-(4-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6002565.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6002572.png)
![4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6002579.png)
![1-(2-fluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6002583.png)
